![molecular formula C14H9Cl4N3O2 B3041377 N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea CAS No. 286430-77-1](/img/structure/B3041377.png)
N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea
Overview
Description
“N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-(2,3-dichlorophenyl)urea” is a chemical compound with the molecular formula C14H9Cl4N3O2 . It also goes by the name 2,6-dichloro-N-[(2,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide .
Molecular Structure Analysis
The molecular weight of this compound is 393.05200 . The exact mass is 390.94500 . The compound has a polar surface area (PSA) of 78.07000 and a logP value of 5.55390 , which are indicators of its solubility and permeability, respectively.Physical And Chemical Properties Analysis
Unfortunately, specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Supramolecular Assemblies and Metal Coordination
A study by Troff et al. (2012) explored the self-assembly of metallo-supramolecular macrocycles using di-(m-pyridyl)-urea ligands, which included methyl-substituted pyridine rings similar to the compound . These ligands were shown to form small metallo-supramolecular macrocycles with urea carbonyl groups providing hydrogen bonding sites converging towards the center of the assemblies (Troff et al., 2012).
Cytokinin Activity
The cytokinin activity of similar N-phenyl-N'-(4-pyridyl)urea derivatives was investigated by Takahashi et al. (1978), indicating significant biological activity in tobacco callus bioassays. Among these, certain compounds showed high cytokinin activity comparable to standard cytokinins (Takahashi et al., 1978).
Anion Binding in Ligand Complexes
Wu et al. (2007) researched the anion coordination chemistry of protonated urea-based ligands, including N-(2,6-dimethylphenyl)-N'-(3-pyridy1)urea. The study revealed that these compounds, upon reaction with various inorganic oxo-acids, formed complexes that exhibited a variety of hydrogen bond motifs involving the urea NH groups (Wu et al., 2007).
Synthesis and Application in Organic Chemistry
The synthesis and application of similar compounds in organic chemistry were highlighted in studies like Mizuno et al. (2009), who reported on the synthesis of unsymmetrical ureas using ambient pressure of carbon monoxide and oxygen (Mizuno et al., 2009).
properties
IUPAC Name |
2,6-dichloro-N-[(2,3-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl4N3O2/c1-6-5-9(16)20-12(18)10(6)13(22)21-14(23)19-8-4-2-3-7(15)11(8)17/h2-5H,1H3,(H2,19,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYCJNAWIFPXEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl4N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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